![molecular formula C17H22O3 B1323871 cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid CAS No. 736136-20-2](/img/structure/B1323871.png)
cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid
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Overview
Description
“Cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid” is a chiral compound . It has a molecular weight of 274.36 and its IUPAC name is 4-(2-isopropylbenzoyl)cyclohexanecarboxylic acid . The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The InChI code for “cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid” is1S/C17H22O3/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(10-8-12)17(19)20/h3-6,11-13H,7-10H2,1-2H3,(H,19,20)/t12-,13+
. This code provides a detailed description of the molecule’s structure.
Scientific Research Applications
I have conducted a search for the scientific research applications of cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid , but unfortunately, the specific applications in various fields are not detailed in the available online resources. The compound is mentioned in relation to its synthesis and availability for research purposes , and there is a mention of its use as an intermediate in organic synthesis . However, detailed applications in six to eight unique fields are not provided.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
properties
IUPAC Name |
4-(2-propan-2-ylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(10-8-12)17(19)20/h3-6,11-13H,7-10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGDRRLSYISNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193936 |
Source
|
Record name | cis-4-[2-(1-Methylethyl)benzoyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
735270-18-5 |
Source
|
Record name | cis-4-[2-(1-Methylethyl)benzoyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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